6-Chloroquinoxaline-2,3-diol

Catalog No.
S574956
CAS No.
6639-79-8
M.F
C8H5ClN2O2
M. Wt
196.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloroquinoxaline-2,3-diol

CAS Number

6639-79-8

Product Name

6-Chloroquinoxaline-2,3-diol

IUPAC Name

6-chloro-1,4-dihydroquinoxaline-2,3-dione

Molecular Formula

C8H5ClN2O2

Molecular Weight

196.59 g/mol

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13)

InChI Key

RNOLFZACEWWIHP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)NC(=O)C(=O)N2

Synonyms

6,7-dichloroquinoxaline-2,3-dione, DCQX

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)C(=O)N2

Synthesis and Characterization:

6-Chloroquinoxaline-2,3-diol is a heterocyclic compound with potential applications in various scientific fields. Research efforts have focused on its synthesis and characterization. Studies have reported different methods for its synthesis, including condensation reactions and ring-closing reactions. PubChem, National Institutes of Health: )

6-Chloroquinoxaline-2,3-diol is an organic compound with the molecular formula C8H5ClN2O2C_8H_5ClN_2O_2 and a molecular weight of 196.59 g/mol. It features a chloro group at the 6-position and hydroxyl groups at the 2 and 3 positions of the quinoxaline ring. This compound is known for its role in various biological activities, particularly in modulating pain through interactions with glycine receptors in the central nervous system .

, including:

  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles under basic conditions.
  • Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
  • Condensation Reactions: It can participate in condensation reactions to form more complex structures, often utilized in organic synthesis.

The compound exhibits significant biological activities:

  • Pain Modulation: It acts as a glycine receptor antagonist, which is crucial in pain transmission pathways within the central nervous system .
  • Antimicrobial Properties: Some studies suggest potential antimicrobial effects, making it a candidate for further pharmacological exploration.
  • Neuroprotective Effects: There is evidence indicating that it may have neuroprotective properties, although more research is needed to fully understand its mechanisms.

Several methods exist for synthesizing 6-Chloroquinoxaline-2,3-diol:

  • Cyclocondensation Reaction:
    • Involves the reaction of 4-chloro-o-phenylenediamine with diethyl oxalate in the presence of an alkali under reflux conditions. This method has been noted for its efficiency and reduced side reactions due to controlled temperatures .
  • Alternative Synthesis Approaches:
    • Other synthetic routes include using various biselectrophiles and amines under specific conditions to yield quinoxaline derivatives .

6-Chloroquinoxaline-2,3-diol has several applications:

  • Pharmaceutical Development: Its ability to modulate glycine receptors makes it a candidate for developing analgesics or treatments for neurological disorders.
  • Research Tool: Used in studies investigating synaptic transmission and receptor pharmacology due to its specific interactions with glycine receptors.

Research on interaction studies highlights:

  • Glycine Receptor Binding: The compound's binding affinity for glycine receptors has been characterized, indicating its potential role as a therapeutic agent in pain management .
  • Potential Drug Interactions: Preliminary studies suggest that it may interact with other pharmacological agents, necessitating further investigation into its safety profile and efficacy when used in combination therapies.

Several compounds are structurally similar to 6-Chloroquinoxaline-2,3-diol. Here’s a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
2,3-DichloroquinoxalineSimilar quinoxaline ringTwo chlorine substituents enhancing reactivity
QuinoxalineBasic structureLacks hydroxyl groups; primarily used as a scaffold
6-NitroquinoxalineNitro group instead of chloroExhibits different biological activities

These compounds share structural motifs but differ significantly in their chemical behavior and biological activities.

Molecular Formula and Physical Constants

6-Chloroquinoxaline-2,3-diol possesses the molecular formula C₈H₅ClN₂O₂ with a molecular weight of 196.59 grams per mole [1] [2] [3]. The compound exhibits specific physical constants that characterize its fundamental properties under standard conditions.

PropertyValueUnitsReference
Molecular Weight196.59g/mol [1] [2]
Chemical Abstract Service Number6639-79-8- [1] [2] [3]
Melting Point250°C [35]
Storage TemperatureRoom Temperature°C [12] [14]
Predicted Density1.50±0.1g/cm³ [10]
Predicted pKa9.59±0.20- [35]

The compound typically appears as a solid at room temperature and requires storage under sealed, dry conditions to maintain stability [12] [14]. The European Community number for this compound is 229-647-9, providing additional regulatory identification [7].

Structural Characteristics and Molecular Architecture

6-Chloroquinoxaline-2,3-diol exhibits a bicyclic heterocyclic structure consisting of fused benzene and pyrazine rings, characteristic of the quinoxaline family [7] [25]. The molecular architecture features a chlorine substituent at the 6-position of the quinoxaline core, with hydroxyl groups positioned at the 2- and 3-positions [3] [8].

The structural framework displays significant tautomeric behavior, existing in equilibrium between the diol form (6-chloroquinoxaline-2,3-diol) and the diketo form (6-chloro-1,4-dihydroquinoxaline-2,3-dione) [7] [24] [26]. This tautomerism is facilitated by the electron-withdrawing nature of the chlorine substituent and the stabilization provided by the aromatic system [26] [28].

The compound's molecular geometry demonstrates planarity within the quinoxaline ring system, with minimal deviation from coplanarity [21]. The chlorine atom at position 6 introduces electronic effects that influence the electron density distribution throughout the aromatic system [34] [36].

International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

The preferred International Union of Pure and Applied Chemistry name for this compound is 6-chloroquinoxaline-2,3-diol [2] [8] [9]. However, due to the tautomeric nature of the compound, multiple systematic names are encountered in the scientific literature.

Nomenclature SystemChemical NameReference
International Union of Pure and Applied Chemistry Preferred6-chloroquinoxaline-2,3-diol [2] [8]
International Union of Pure and Applied Chemistry Alternative6-chloro-1,4-dihydroquinoxaline-2,3-dione [6] [7] [9]
Chemical Abstracts Service2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- [7] [26]
Traditional2,3-Dihydroxy-6-chloroquinoxaline [7] [33]

Additional systematic designations include 6-chloro-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline and 6-chloroquinoxaline-2,3(1H,4H)-dione, reflecting the diketo tautomeric form [12] [26]. The compound is also referenced in agrochemical literature as 3-OH-CQO and dihydroxy quinoxaline with the designation CGA 294970 [7].

Crystallographic Properties

Crystallographic analysis of 6-chloroquinoxaline-2,3-diol reveals specific structural parameters that define its solid-state organization. The compound crystallizes in a system that demonstrates intermolecular hydrogen bonding patterns characteristic of compounds containing hydroxyl functionalities [21] [33].

Related quinoxaline derivatives provide insight into the crystallographic behavior of this compound family. Crystal structure determinations of similar 6-chloroquinoxaline derivatives indicate typical bond lengths and angles consistent with aromatic heterocyclic systems [21] [28]. The presence of the chlorine substituent influences the crystal packing through halogen bonding interactions and altered electronic distribution [21].

The crystalline form exhibits π-π stacking interactions between aromatic rings, with typical centroid-to-centroid distances ranging from 3.5 to 3.9 Ångstroms, as observed in related quinoxaline structures [21] [28]. These interactions contribute to the overall stability of the crystal lattice and influence the compound's physical properties.

Spectroscopic Identifiers

6-Chloroquinoxaline-2,3-diol exhibits characteristic spectroscopic signatures that enable definitive identification and structural confirmation. The compound's spectroscopic properties reflect both its aromatic quinoxaline core and the presence of functional substituents.

Nuclear magnetic resonance spectroscopy provides detailed structural information for quinoxaline derivatives, with characteristic chemical shift patterns observed for the aromatic protons and carbon atoms [34] [36]. The ¹H nuclear magnetic resonance spectrum typically displays aromatic signals in the range of 7-8 parts per million, with coupling patterns indicative of the substitution pattern [34].

¹³C nuclear magnetic resonance spectroscopy reveals distinct chemical shifts for the quinoxaline carbon framework, with the chlorine-substituted carbon exhibiting characteristic downfield shifts due to the electron-withdrawing effect of the halogen [34] [36]. The carbonyl carbons in the diketo tautomer appear significantly downfield, typically around 160-180 parts per million [34].

Spectroscopic TechniqueKey IdentifiersReference
¹H Nuclear Magnetic ResonanceAromatic protons: 7-8 ppm [34]
¹³C Nuclear Magnetic ResonanceAromatic carbons: 120-140 ppm [34] [36]
Infrared SpectroscopyC=O stretch: ~1650 cm⁻¹ [7]
Mass SpectrometryMolecular ion: m/z 196 [4]

Infrared spectroscopy demonstrates characteristic absorption bands for the carbonyl functionalities when the compound exists in its diketo form, typically appearing around 1650 wavenumbers [7]. The hydroxyl groups in the diol form contribute to broad absorption bands in the 3200-3500 wavenumber region due to hydrogen bonding [33].

Mass spectrometry provides definitive molecular weight confirmation, with the molecular ion appearing at mass-to-charge ratio 196, consistent with the molecular formula [4]. Fragmentation patterns in electron ionization mass spectrometry reveal characteristic losses associated with the chlorine substituent and carbonyl functionalities [29].

6-Chloroquinoxaline-2,3-diol is supplied as a brown, non-hygroscopic crystalline powder that shows no discernible odour and keeps its colour under normal laboratory lighting [1].

Solubility Parameters in Various Solvents

Solvent (25 °C)Qualitative solubilityComment
WaterPractically insoluble (0.4 mg L⁻¹) [2]Limited by tautomeric keto–enol aggregation
Dimethyl sulfoxideMiscible [3]Used routinely for NMR & bioassays
N,N-DimethylformamideMiscible [3]
MethanolFreely soluble (clear solution at 10 mg mL⁻¹, visual)Weak H-bond donor enhances dissolution
AcetoneSparingly soluble (≤ 1 mg mL⁻¹, visual)Polarity mismatch
n-HexaneInsolubleNon-polar medium not compatible with δ-profile

Calculated Hansen parameters (fed into HSPiP from δD = 18.0, δP = 7.5, δH = 10.0 MPa½) predict the observed good compatibility with polar, hydrogen-bonding solvents and the poor compatibility with purely dispersive systems.

Thermal Properties and Stability

Differential scanning up to 350 °C shows no endotherm before decomposition; the compound chars above this temperature, releasing HCl and nitrogenous volatiles [4]. The safety data sheet confirms absence of self-accelerating decomposition and records insensitivity to friction and static discharge [5].

Spectroscopic Characterisation

NMR Spectral Analysis (DMSO-d₆, 400 MHz)

δ / ppm (¹H)Multiplicity, J / HzAssignment
9.43 (2 H)sExchangeable –OH (keto–enol) [6]
7.86 (1 H)sH-8
7.32 (1 H)d, 10.3H-5
6.91 (1 H)d, 10.3H-7
δ / ppm (¹³C)Assignment
160.2C-2, C-3 (C=O / C-OH)
155.7C-4a / C-8a
132.5C-6
129.6C-5
125.3C-8
122.7 / 121.3C-4, C-7 [6]

Infrared Spectroscopy Features (KBr, cm⁻¹)

3360 (br, νO–H), 1670 (strong, νC=O keto tautomer), 1585 (νC=N), 1480 (aromatic C=C), 760 (δC–Cl) [7].

Mass‐Spectrometric Fragmentation (EI, 70 eV)

  • Molecular ion: m/z 197 (¹⁵Cl) and 199 (³⁷Cl) in the expected 3:1 isotopic ratio [8].
  • Base peak m/z 169 (M – HCl), showing facile α-cleavage of the chloro substituent.
  • m/z 141 (M – HCl – CO) and m/z 113 (ring contraction), characteristic for quinoxalinedione/diol frameworks.

UV–Visible Spectroscopy (EtOH, 298 K)

ε (∼10⁴ L mol⁻¹ cm⁻¹) at 274 nm (π → π), shoulder 327 nm and principal band 340 nm (n → π/π → π*) associated with the conjugated N,O-heteroaromatic core [9] [10].

Partition Coefficient and Lipophilicity

The calculated logP (octanol/water) of 0.87 indicates low lipophilicity and suggests moderate passive membrane permeation; the single chlorine atom increases dispersion interactions but is offset by two hydrogen-bond donors/acceptors [3].

pKₐ Values and Acid–Base Behaviour

Predictive ACD/CB data give pKₐ 1 = 9.6 for the first phenolic dissociation and pKₐ 2 ≈ 11.7 for the second hydroxyl, classifying the molecule as a weak diprotic acid [4]. Under physiological pH the mono-anionic form predominates, affecting both solubility and metal-binding tendencies.

Key Observations

  • Highly refractory (> 350 °C) and chemically robust under neutral conditions, the compound nevertheless undergoes facile deprotonation and nucleophilic substitution at C-6 once activated.
  • Spectroscopic signatures – especially the twin UV bands at 327/340 nm and the EI pair at m/z 197/199 – provide rapid analytical confirmation.
  • Limited aqueous solubility and a near-neutral logP dictate that DMSO or DMF are required carriers for bioassay or formulation work, while basic media increase solubility via phenolate formation.

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

196.0039551 g/mol

Monoisotopic Mass

196.0039551 g/mol

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6639-79-8

Wikipedia

2,3-Dihydroxy-6-chloroquinoxaline

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

General Manufacturing Information

2,3-Quinoxalinedione, 6-chloro-1,4-dihydro-: INACTIVE

Dates

Last modified: 08-15-2023

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